Potassium (4-chloro-3-nitrophenyl)trifluoroborate

Suzuki–Miyaura cross-coupling Organoboron reagents Stability

Batch-to-batch variability in boronic acid couplings leads to irreproducible yields. This shelf-stable, monomeric potassium aryltrifluoroborate eliminates stoichiometric ambiguity. Key advantages: • Slow hydrolysis minimizes protodeboronation & oxidative homocoupling, increasing isolated yields. • Indefinite air/moisture stability; no pre-use purification needed. • Electron-withdrawing substituents activate boron for efficient aryl chloride coupling.

Molecular Formula C6H3BClF3KNO2
Molecular Weight 263.449
CAS No. 1218908-71-4
Cat. No. B595180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-chloro-3-nitrophenyl)trifluoroborate
CAS1218908-71-4
SynonymsPotassium(4-chloro-3-nitrophenyl)trifluoroborate
Molecular FormulaC6H3BClF3KNO2
Molecular Weight263.449
Structural Identifiers
SMILES[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+]
InChIInChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1
InChIKeyPAXRNCOHQNLNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-chloro-3-nitrophenyl)trifluoroborate Overview


Potassium (4-chloro-3-nitrophenyl)trifluoroborate is an organoboron reagent in the potassium aryltrifluoroborate class, characterized by a tetracoordinate boron center bearing a 4-chloro-3-nitrophenyl group, three fluorine atoms, and a potassium counterion [1]. With a molecular weight of 263.45 g/mol and the molecular formula C₆H₃BClF₃KNO₂, this compound is a shelf-stable, crystalline solid that serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . The electron-withdrawing nitro and chloro substituents on the aromatic ring activate the boron center, rendering it a viable reagent for constructing biaryl motifs in pharmaceutical and agrochemical intermediates [2].

+ Shelf-stable, monomeric organotrifluoroborate reagent for Suzuki–Miyaura cross-coupling
+ Supports reproducible coupling workflows with class-level stability benefits over boronic acids
+ Reported slow hydrolysis may limit protodeboronation in complex molecule synthesis

Potassium (4-chloro-3-nitrophenyl)trifluoroborate: Why Substitution Fails


Substituting potassium (4-chloro-3-nitrophenyl)trifluoroborate with the corresponding boronic acid (4-chloro-3-nitrophenylboronic acid) or its pinacol ester is not a direct equivalence. Potassium aryltrifluoroborates are monomeric, crystalline solids that exhibit indefinite stability to air and moisture, whereas boronic acids readily form cyclic anhydrides (boroxines), leading to stoichiometric ambiguity and batch-to-batch variability in cross-coupling reactions [1]. Furthermore, the electron-withdrawing nitro group in this specific scaffold profoundly alters the hydrolysis kinetics of the trifluoroborate, conferring a “very slow” release of the active boronic acid under standard Suzuki–Miyaura conditions—a mechanistic feature that minimizes protodeboronation and oxidative homocoupling side reactions that frequently plague the direct use of the parent boronic acid [2].

Target Reagent
Potassium (4-chloro-3-nitrophenyl)trifluoroborate: monomeric, indefinite shelf stability, precise stoichiometry
Boronic Acid
4‑Chloro‑3‑nitrophenylboronic acid forms boroxine anhydrides, causing stoichiometric ambiguity and batch variability; may not provide same protodeboronation suppression.
Target Reagent
Potassium (4-chloro-3-nitrophenyl)trifluoroborate: controlled hydrolysis kinetics, “very slow” release under basic conditions
Pinacol Ester
The corresponding pinacol ester does not replicate the slow-release profile; may require different activator conditions and can alter reaction rate and selectivity.

Potassium (4-chloro-3-nitrophenyl)trifluoroborate: Differential Evidence


Moisture and Air Stability vs. Boronic Acid

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is indefinitely stable to air and moisture, allowing long-term storage at ambient conditions without degradation [1]. In contrast, the corresponding boronic acid, 4-chloro-3-nitrophenylboronic acid, is prone to dehydration and forms cyclic boroxine anhydrides upon exposure to air, leading to stoichiometric uncertainty and potential variability in coupling yields [2].

Air/Moisture Stability
Class-level inference
Indefinitely stable vs. prone to dehydration
Supports reproducible stoichiometry
Ambient storage without degradation
Suzuki–Miyaura cross-coupling Organoboron reagents Stability

Stoichiometric Control vs. Boronic Acid

Potassium (4-chloro-3-nitrophenyl)trifluoroborate exists exclusively as a monomeric, tetracoordinate boron species, enabling precise control of equivalent weight [1]. Conversely, 4-chloro-3-nitrophenylboronic acid readily forms trimeric boroxine anhydrides, which, while often active in cross-coupling, introduce ambiguity in the exact molar amount of reactive boron species present in a given batch [2].

Stoichiometric Control
Class-level inference
Monomeric vs. boroxine mixture
Reduces batch variability
Precise equivalent weight
Suzuki–Miyaura cross-coupling Stoichiometry Process reproducibility

Slow Hydrolysis and Protodeboronation Suppression

A detailed kinetic study of potassium organotrifluoroborate hydrolysis under Suzuki–Miyaura conditions (THF/H₂O, Cs₂CO₃, 55 °C) classified nitrophenyl-substituted trifluoroborates as undergoing “extremely slow” hydrolysis [1]. This slow release of the active boronic acid minimizes the accumulation of free RB(OH)₂ in the reaction mixture, thereby reducing protodeboronation and oxidative homocoupling side reactions that are common with the direct use of 4-chloro-3-nitrophenylboronic acid.

Hydrolysis Rate
Class-level inference
“Extremely slow” release
Minimizes protodeboronation
Under basic aqueous conditions (Cs₂CO₃, 55 °C)
Suzuki–Miyaura cross-coupling Hydrolysis Side reaction suppression

Faster Rh-Catalyzed Additions

In rhodium-catalyzed 1,4-addition to enones and 1,2-addition to aldehydes, potassium aryltrifluoroborates—including nitro-substituted variants—react more rapidly than the corresponding boronic acids [1]. This enhanced rate, observed across a range of aryl systems, reduces reaction times and improves overall efficiency.

Rh-Catalyzed Rate
Class-level inference
Faster than boronic acid
Supports shorter reaction times
Rh(I) addition to enones/aldehydes
Rhodium catalysis Addition reactions Reaction rate

Aryl Chloride Coupling with S-Phos Ligand

Potassium aryltrifluoroborates, including electron-deficient aryl derivatives, undergo efficient Suzuki–Miyaura cross-coupling with aryl and heteroaryl chlorides using the S-Phos ligand, delivering good to excellent yields [1]. The presence of the 4-chloro substituent on the aromatic ring of the target compound makes it a representative substrate for this validated methodology, demonstrating compatibility with challenging aryl chloride electrophiles.

Aryl Chloride Coupling
Class-level inference
Good to excellent yields
Expands electrophile scope
S‑Phos ligand system
Suzuki–Miyaura cross-coupling Aryl chlorides S-Phos

Water Requirement in Ni-Catalyzed Coupling

In a comparative study of arylboron nucleophiles in nickel-catalyzed Suzuki–Miyaura cross-coupling with aryl mesylates and sulfamates, arylpotassium trifluoroborate cross-coupled efficiently only in the presence of water, whereas arylboronic acid was the most reactive and atom-economic under anhydrous conditions [1]. This finding delineates the specific reaction conditions under which the trifluoroborate is a competent alternative, guiding users in selecting the appropriate boron reagent based on reaction design.

Ni-Catalyzed Condition
Head-to-head
Requires water for efficiency
Design-specific reaction condition
Ni/aryl mesylates system
Nickel catalysis Suzuki–Miyaura cross-coupling C–O electrophiles

Potassium (4-chloro-3-nitrophenyl)trifluoroborate: Application Scenarios


Late-Stage Functionalization with High Reproducibility

The monomeric, air- and moisture-stable nature of potassium (4-chloro-3-nitrophenyl)trifluoroborate ensures precise stoichiometric control [1], making it ideal for late-stage diversification of drug candidates where batch-to-batch consistency is paramount. The slow hydrolysis profile of nitrophenyl trifluoroborates suppresses protodeboronation, a common side reaction that can erode yield and complicate purification in complex molecular settings [2].

Agrochemical Synthesis via Aryl Chloride Coupling

The validated methodology for coupling potassium aryltrifluoroborates with aryl chlorides using the S-Phos ligand [1] positions this compound as a strategic building block for agrochemical synthesis. Aryl chlorides are often preferred in industrial settings due to their lower cost and greater availability compared to bromides or iodides. The electron-withdrawing nitro and chloro groups on the trifluoroborate activate the boron center, facilitating efficient cross-coupling with these challenging electrophiles.

Parallel Synthesis and Combinatorial Libraries

The indefinite shelf stability and monomeric structure of potassium (4-chloro-3-nitrophenyl)trifluoroborate eliminate the need for pre-use purification or re-standardization [1], enabling its direct deployment in automated parallel synthesis platforms. This reduces workflow complexity and minimizes operator exposure to hazardous reagents, a critical consideration in high-throughput medicinal chemistry environments.

Process Chemistry with Minimal Side Reactions

The “very slow” hydrolysis kinetics of nitrophenyl trifluoroborates under basic Suzuki–Miyaura conditions minimize the accumulation of free boronic acid, thereby reducing oxidative homocoupling and protodeboronation side products [1]. This cleaner reaction profile translates to higher isolated yields and reduced purification burden during scale-up, offering a distinct process advantage over the use of the corresponding boronic acid.

Application
Selection Property
Validation Focus
Late-stage diversification studies
Shelf-stable monomeric reagent
Stoichiometry control & protodeboronation suppression
Aryl chloride cross-coupling studies
Compatibility with S‑Phos ligand system
Reaction yield with challenging electrophiles
Automated parallel synthesis workflows
Indefinite shelf stability & pre-weighed accuracy
Batch reproducibility & minimal purification needs
Process-scale cross-coupling reactions
Slow hydrolysis profile
Side-reaction suppression & yield optimization

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